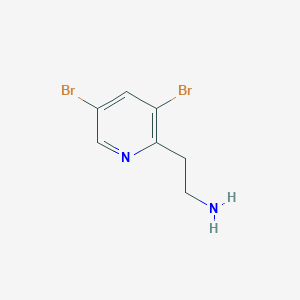
2-(3,5-Dibromopyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dibromopyridin-2-yl)ethanamine is a chemical compound with the molecular formula C7H8Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring and an ethanamine group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromopyridin-2-yl)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-ethylpyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-(3,5-dibromopyridin-2-yl)ethane is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dibromopyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Debrominated pyridine derivatives.
Applications De Recherche Scientifique
2-(3,5-Dibromopyridin-2-yl)ethanamine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dibromopyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The bromine atoms and the ethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dichloropyridin-2-yl)ethanamine
- 2-(3,5-Difluoropyridin-2-yl)ethanamine
- 2-(3,5-Diiodopyridin-2-yl)ethanamine
Uniqueness
2-(3,5-Dibromopyridin-2-yl)ethanamine is unique due to the presence of bromine atoms, which confer distinct reactivity and interaction profiles compared to other halogenated derivatives. The bromine atoms provide specific steric and electronic effects that influence the compound’s behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C7H8Br2N2 |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
2-(3,5-dibromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2 |
Clé InChI |
MVBFPFGAVZATFT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)CCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)
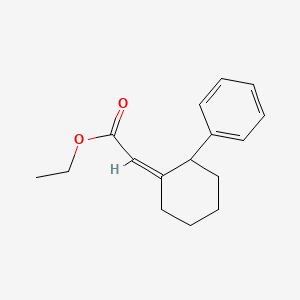
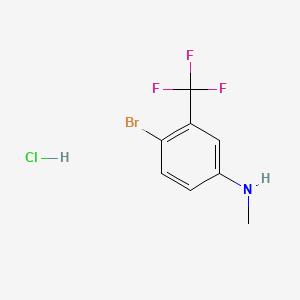
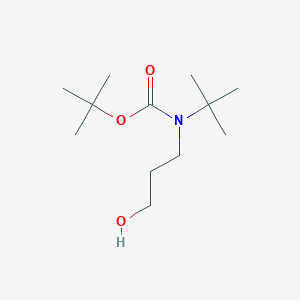
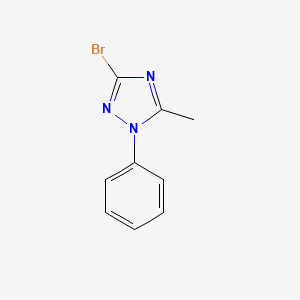
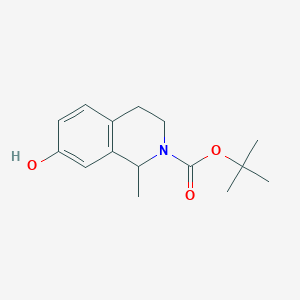


![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)

![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)
![1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)
